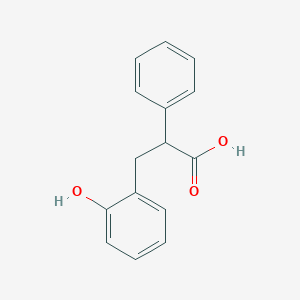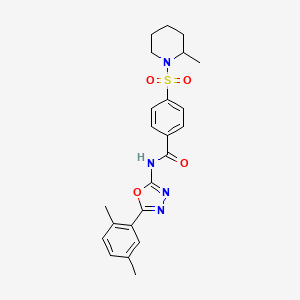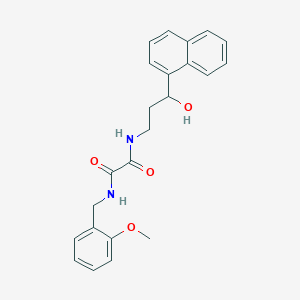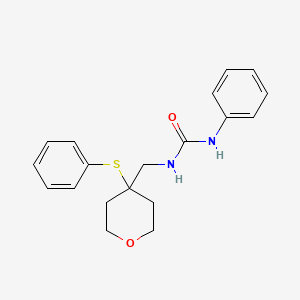
Ácido 3-(2-hidroxifenil)-2-fenilpropanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyphenyl)propionic acid is a phenyl propionic acid derivative . It’s found in microbial metabolism .
Synthesis Analysis
While specific synthesis methods for “3-(2-Hydroxyphenyl)-2-phenylpropanoic acid” are not available, a process for the preparation of (2-hydroxyphenyl)acetic acid is described in a patent . This process involves treating (2-chlorophenyl)acetic acid with an alkali metal hydroxide in an organic solvent, in the presence of a suitable catalyst at a temperature above 130° C .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as IR, UV spectroscopy, NMR, and MALDI mass spectrometry . Crystal structure studies reveal that 3-(2-Hydroxyphenyl)propionic acid crystals are monoclinic with space group P 2 1 / c .Chemical Reactions Analysis
3-(2-Hydroxyphenyl)propionic acid (HPPA) has been shown to inhibit the growth of bacteria by reacting with the hydroxyl group on the enzyme’s active site, thus irreversibly inhibiting enzymatic activity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point of 3-(2-Hydroxyphenyl)propionic acid is 86-89 °C .Aplicaciones Científicas De Investigación
- La quinina y la cloroquina, ambos derivados de la quinolina, tienen una importancia histórica en el tratamiento y la erradicación de la malaria .
- El (Z)-3-(3,4-dihidroxifenil)-2-formamidoacrilato de metilo, un compuesto aislado del hongo endofítico derivado de algas marinas Penicillium oxalicum, inhibe fuertemente el crecimiento de Staphylococcus aureus .
- Inspirados por la bis(salicilideno)-1,5-diaminonafthaleno sustituida con flúor (F-BSD), los investigadores han explorado reacciones de estado excitado fotoinducidas. El control preciso de los atributos que muestran los derivados de F-BSD los hace prometedores en este dominio .
Farmacología y Química Medicinal
Actividad Antibacteriana
Fotoquímica y Fotofísica
En resumen, el ácido 3-(2-hidroxifenil)-2-fenilpropanoico presenta una fascinante interacción de características estructurales y aplicaciones potenciales. Su aparición a partir de vías sintéticas “clásicas” destaca los compuestos inesperados que pueden surgir cuando se combinan los componentes adecuados. Los investigadores continúan explorando sus propiedades multifacéticas en diversas disciplinas científicas. 🌟
Mecanismo De Acción
Target of Action
The primary target of 3-(2-Hydroxyphenyl)-2-phenylpropanoic acid is the Major NAD (P)H-flavin oxidoreductase . This enzyme plays a crucial role in various biological processes, including the metabolism of drugs and xenobiotics, as well as the biosynthesis of various bioactive compounds .
Biochemical Pathways
The compound is involved in the phenylalanine metabolism pathway . This pathway is crucial for the synthesis and degradation of amino acids and the production of various bioactive compounds. The compound’s involvement in this pathway suggests that it may have significant downstream effects on various biological processes .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests that it may have good bioavailability
Result of Action
The compound has been found to promote intestinal epithelial barrier function . This function is crucial for protecting against intestinal invasion by pathogens and exposure to food antigens and toxins . The compound achieves this effect by activating the aryl hydrocarbon receptor (AhR) signaling pathway .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Hydroxyphenyl)-2-phenylpropanoic acid. For instance, the presence of certain gut microbes, such as Bacteroides fragilis, can enhance the compound’s effect on the intestinal epithelial barrier . Additionally, stressors such as early weaning and feed change can impair the intestinal epithelial barrier, potentially influencing the compound’s efficacy .
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-hydroxyphenyl)-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14-9-5-4-8-12(14)10-13(15(17)18)11-6-2-1-3-7-11/h1-9,13,16H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFIJEDQRIUOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=C2O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2453304.png)
![6-(3-phenylpropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2453306.png)
![2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2453307.png)


![2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2453314.png)

![(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2453316.png)



![N-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B2453321.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide](/img/structure/B2453322.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B2453324.png)
